N-cyclohexyl-2,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-8-9-12(2)14(10-11)15(17)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICOEYFGSXHZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with cyclohexylamine. The process can be summarized as follows:
Formation of 2,5-dimethylbenzoyl chloride: 2,5-dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) to form 2,5-dimethylbenzoyl chloride.
Amidation Reaction: The 2,5-dimethylbenzoyl chloride is then reacted with cyclohexylamine in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale chlorination: Using thionyl chloride in a controlled environment.
Amidation in industrial reactors: Ensuring efficient mixing and temperature control to maximize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the methyl groups, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of 2,5-dimethylbenzoic acid derivatives.
Reduction: Formation of N-cyclohexyl-2,5-dimethylbenzylamine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-cyclohexyl-2,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism by which N-cyclohexyl-2,5-dimethylbenzamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, physicochemical properties, and applications of N-cyclohexyl-2,5-dimethylbenzamide analogs:
Key Observations
Substituent Position and Backbone Effects: The 2,5-dimethyl substitution on benzamide (as in CDPB) contrasts with 3,5-dimethyl (1g) and 2,4-dimethyl (2o), influencing steric and electronic properties. For example, CDPB’s pyridinyl groups enhance coordination capabilities in PCPs , whereas 2o’s propylamino group may increase solubility or reactivity . Furmecyclox’s furan backbone (vs. benzene) reduces aromaticity, impacting biological activity; its higher logP (3.20) suggests greater lipophilicity compared to benzamide analogs .
Synthetic Methodologies :
- One-pot palladium-catalyzed synthesis is common for benzamides (e.g., 1g and 2o), with yields ranging from 72% (2o) to lower efficiencies in carboxymethyl derivatives (45–76% in ) .
- Furmecyclox is commercially available as a standard solution, indicating established industrial synthesis routes .
Biocides: Furmecyclox’s furan backbone and lipophilicity make it effective against algae, whereas benzamide derivatives lack reported biocidal activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-cyclohexyl-2,5-dimethylbenzamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : A common approach involves coupling reactions using cyclohexyl isocyanide. For example, a palladium-catalyzed protocol with α-oxocarboxylic acids and aryl halides achieves moderate yields (e.g., 72% under 60°C for 14 h in hexane/EtOAc) . Optimization may include adjusting stoichiometry (e.g., 1.2:1 molar ratio of isocyanide to substrate), temperature control (60–80°C), and purification via silica gel chromatography (10–20% EtOAc/hexane eluent) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm cyclohexyl proton environments (δ 1.2–2.1 ppm) and aromatic methyl groups (δ 2.3–2.5 ppm).
- HPLC : Preparative HPLC with C18 columns and acetonitrile/water gradients resolves impurities, as demonstrated in related benzamide syntheses .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] for CHNO: 232.17) .
Advanced Research Questions
Q. How do structural modifications (e.g., cycloalkyl group size or methyl substituent positions) influence the physicochemical properties of this compound?
- Methodological Answer :
- Lipophilicity : Methyl groups at the 2,5-positions enhance logP values compared to unsubstituted analogs. For example, N-(3,5-dibromo-4-hydroxy-phenyl)-4-hydroxy-3,5-dimethylbenzamide shows increased hydrophobicity (logP = 4.2) due to methyl substituents .
- Cycloalkyl Effects : Replacing cyclohexyl with cyclooctyl (N-cyclooctyl-2,5-dimethylbenzamide) alters steric bulk, potentially affecting binding affinity in receptor studies .
- Data Table :
| Compound | Substituents | logP | Source |
|---|---|---|---|
| N-Cyclohexyl-2,5-dimethyl | 2,5-Me, C6H11 | 3.8 | Estimated |
| N-Cyclooctyl-2,5-dimethyl | 2,5-Me, C8H15 | 4.1 |
Q. What strategies can resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer :
- Systematic Review : Use PRISMA guidelines to aggregate data, assess study quality (e.g., AMSTAR tool), and identify confounding variables (e.g., solvent effects in assays) .
- Meta-Analysis : Quantify heterogeneity using I statistics and apply random-effects models to account for variability in IC values .
Q. How can computational modeling predict the stability and reactivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess bond dissociation energies (e.g., C–N amide bond stability).
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation tendencies .
Q. What in vitro assay designs minimize non-specific interactions when studying this compound’s mechanism of action?
- Methodological Answer :
- Controls : Include vehicle (DMSO) and scrambled compound controls to rule out solvent or off-target effects.
- Concentration Gradients : Test 0.1–100 µM ranges to identify dose-dependent trends while avoiding cytotoxicity (LD > 200 µM in HEK293 cells) .
Data Contradiction Analysis
Q. Why do synthesis yields for this compound vary significantly across literature reports?
- Methodological Answer :
- Catalyst Sensitivity : Palladium catalysts (e.g., Pd(OAc)) may degrade under aerobic conditions, reducing yields. Use of glovebox techniques or stabilizers (e.g., PPh) improves reproducibility .
- Purification Challenges : Co-eluting byproducts in silica gel chromatography (e.g., unreacted isocyanide) require TLC monitoring (R = 0.5 in 20% EtOAc/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
